molecular formula C9H7NO3 B8706258 Benzonitrile, 5-formyl-2-hydroxy-3-methoxy- CAS No. 73289-80-2

Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-

Cat. No. B8706258
M. Wt: 177.16 g/mol
InChI Key: WOJXDVHCOHEPGD-UHFFFAOYSA-N
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Patent
US05728828

Procedure details

18 g of the product of Step A and 400 ml of dichloromethane were mixed together under nitrogen and the mixture was cooled to 0° C. 150 ml of a molar solution of boron tribromide in dichloromethane were added and the mixture stood for one night at ambient temperature. It was concentrated, cooled again to 0° C. and 250 ml of a normal solution of hydrochloric acid were added. The crystallized product was separated out, washed with water, dried then crystallized from an isopropanol--water mixture (1-2) to obtain 12 g of the expected product.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
molar solution
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([C:8]([OH:13])=[C:9]([O:11]C)[CH:10]=1)[C:6]#[N:7])=[O:2].B(Br)(Br)Br>ClCCl>[CH:1]([C:3]1[CH:4]=[C:5]([C:8]([OH:13])=[C:9]([OH:11])[CH:10]=1)[C:6]#[N:7])=[O:2]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(=O)C=1C=C(C#N)C(=C(C1)OC)O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
molar solution
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture stood for one night at ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° C.
ADDITION
Type
ADDITION
Details
250 ml of a normal solution of hydrochloric acid were added
CUSTOM
Type
CUSTOM
Details
The crystallized product was separated out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
then crystallized from an isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C#N)C(=C(C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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